

Technical Guide: Spectroscopic Analysis of 2-(Diethylamino)-N'-hydroxyethanimidamide[1]

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Compound of Interest

Compound Name: 2-(diethylamino)-N'-hydroxyethanimidamide

Cat. No.: B7806914

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Molecular Profile & Structural Logic

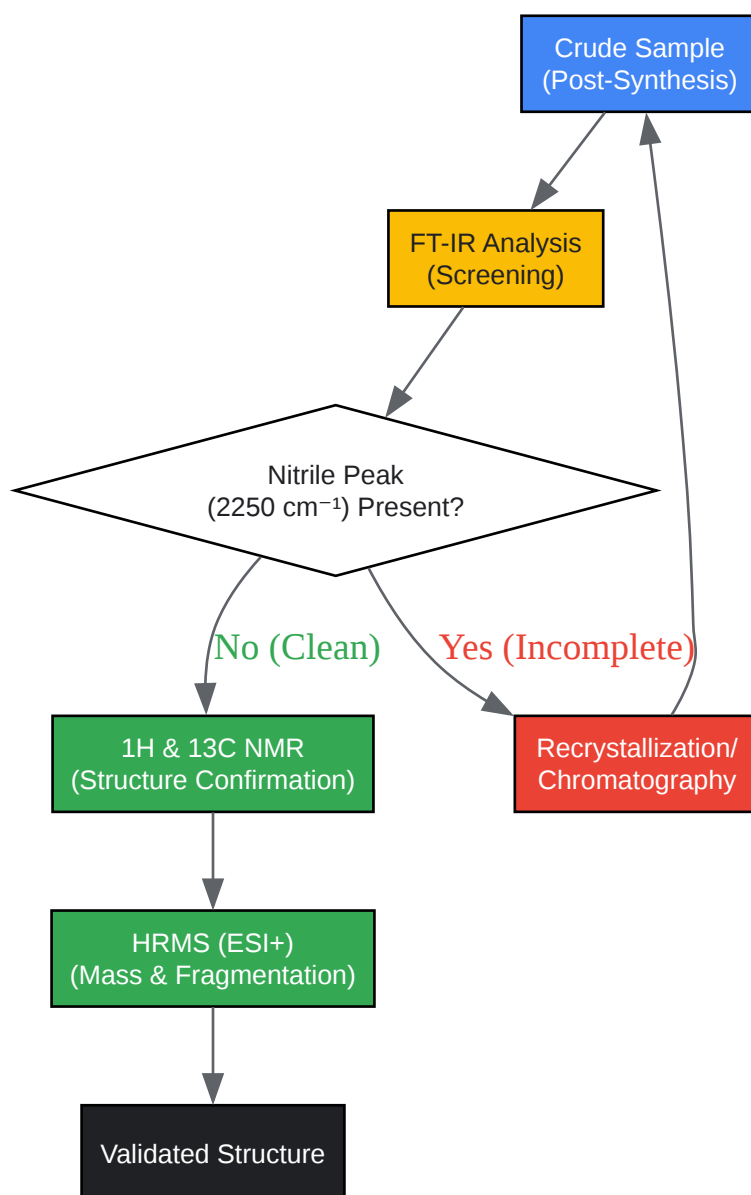
Before interpreting spectra, we must establish the structural connectivity and electronic environment.[1]

- IUPAC Name: **2-(Diethylamino)-N'-hydroxyethanimidamide[1]**
- Common Name: 2-(Diethylamino)acetamidoxime
- Molecular Formula:
- Molecular Weight: 145.20 g/mol
- Core Functionality:
 - Amidoxime Core (): Amphoteric; contains both a basic amino group and an acidic oxime hydroxyl.
 - Diethylamino Group (

): Electron-donating, tertiary amine; influences the chemical shift of the adjacent methylene.

Analytical Workflow

The following decision tree outlines the logical flow for characterizing this compound, prioritizing the confirmation of the amidoxime formation from its likely precursor (2-diethylaminoacetonitrile).



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Figure 1: Analytical workflow for validating amidoxime formation and purity.

Nuclear Magnetic Resonance (NMR) Analysis[2][3] [4]

NMR is the definitive tool for confirming the oxidation state of the carbon backbone and the presence of the oxime functionality.

Experimental Protocol: ^1H NMR

- Solvent Selection: DMSO- d_6 is mandatory. Chloroform- d () often causes broadening or loss of the exchangeable and protons due to rapid exchange. DMSO- d_6 stabilizes these protons via hydrogen bonding, allowing distinct observation.[1]
- Concentration: 10-15 mg in 0.6 mL solvent.
- Acquisition: 16-32 scans, 30° pulse angle, relaxation delay $\geq 2.0\text{s}$ (to ensure quantitative integration of the oxime proton).

Predicted ^1H NMR Data (400 MHz, DMSO- d_6)

Position	Group	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Mechanistic Insight
OH	Oxime Hydroxyl	8.50 - 10.50	Broad Singlet	1H	-	Highly deshielded; diagnostic of amidoxime vs. amide. [1]
NH ₂	Amidine Amine	5.00 - 5.80	Broad Singlet	2H	-	Exchangeable; shift varies with concentration/temp.
H-2	(Methylene)	2.80 - 3.00	Singlet	2H	-	Flanked by two nitrogens. [1] Deshielded relative to alkyl chains.
H-1'	Ethyl Methylene	2.45 - 2.55	Quartet	4H	7.1	Characteristic of N-ethyl group.[1]
H-2'	Ethyl Methyl	0.95 - 1.05	Triplet	6H	7.1	Typical terminal methyl.

13C NMR Data (100 MHz, DMSO-d6)

- C=N (Amidoxime):

150.0 – 155.0 ppm.

- Differentiation: This is the most critical peak. A nitrile precursor would appear at ~118 ppm. An amide impurity (hydrolysis product) would appear at ~170-175 ppm.

- N-CH₂ (Core):

50.0 – 55.0 ppm.

- N-CH₂ (Ethyl):

46.0 – 48.0 ppm.

- CH₃ (Ethyl):

11.0 – 12.5 ppm.

Infrared Spectroscopy (FT-IR)[2]

IR is primarily used here as a "gatekeeper" technique to ensure the nitrile precursor has been fully consumed.

Experimental Protocol

- Method: ATR (Attenuated Total Reflectance) on solid/oil neat sample.
- Resolution: 4 cm⁻¹.
- Scans: 16.

Key Diagnostic Bands[1]

Frequency (cm ⁻¹)	Vibration Mode	Assignment	Status Check
3200 - 3500	&	Oxime/Amine	Broad, strong band.[1] Indicates H-bonding network.[1]
1650 - 1690		Imine (Oxime)	Confirm. Distinguishes from nitrile. Lower freq than ketone C=O.
900 - 950		N-O Stretch	Confirm. Specific to oximes/hydroxylamines.
~2250		Nitrile	ABSENT. Presence indicates unreacted starting material.

Mass Spectrometry (MS)[5]

Mass spectrometry confirms the molecular formula and provides structural fingerprints via fragmentation.

Experimental Protocol

- Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
- Solvent: Methanol + 0.1% Formic Acid.
- Direct Infusion: Flow rate 5-10 μ L/min.

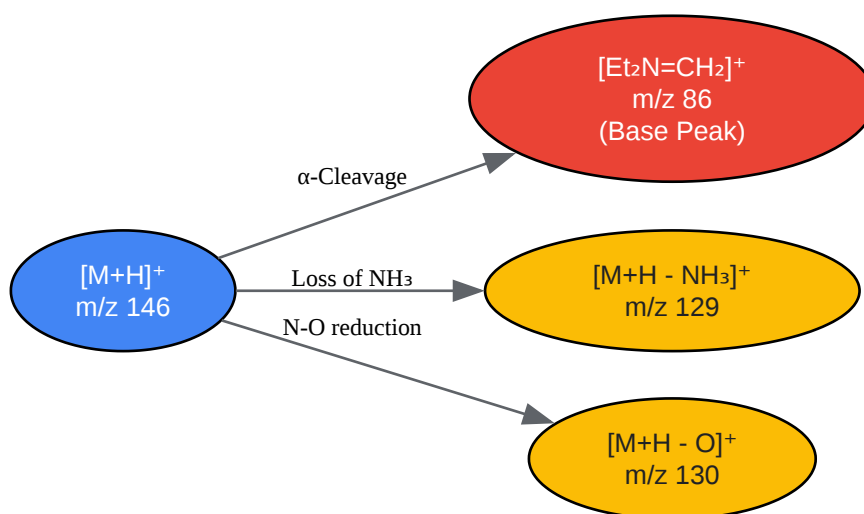
Fragmentation Pathway Analysis

The fragmentation is dominated by the stability of the diethylamino group and the labile N-O bond.

- Molecular Ion (): m/z 146.13 (Calc. for

).

- Primary Fragment (Alpha-Cleavage): m/z 86.10.
 - Mechanism:[2] Cleavage of the C-C bond between the methylene and the amidoxime carbon, driven by the nitrogen lone pair forming a double bond (). This is the base peak in many diethylamino derivatives.
- Secondary Loss: Loss of Oxygen (16 Da) or Hydroxyl (17 Da) from the amidoxime is common in high-energy collisions.



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Figure 2: ESI(+) Fragmentation pathway. The m/z 86 ion is the diagnostic signature of the diethylamino-methylene motif.

Synthesis & Impurity Profile (Contextual Grounding)

Understanding the origin of the sample is vital for interpreting "ghost peaks."

- Synthesis: Reaction of 2-(diethylamino)acetonitrile with Hydroxylamine ().
- Common Impurities:

- Starting Material: Nitrile (IR: 2250 cm^{-1}).
- Amide Hydrolysis: 2-(diethylamino)acetamide. (NMR: C=O at ~172 ppm; MS: m/z 131).
- Solvent Residues: Ethanol or Isopropanol (often used in recrystallization).

References

- Mancilla, T., et al. (2003).[2] Synthesis and characterization of new 2-(alkylamino)acetamides. Arkivoc. (Provides baseline NMR/MS data for the diethylamino-acetamide core).
- Bernardo, et al. (2024).[3] Synthetic route to N,N-diethylacetimidamide. ResearchGate. (Discusses amidine synthesis and MS fragmentation of related structures).
- NIST Chemistry WebBook. Acetamide, N,N-diethyl- Spectral Data. (Standard reference for the diethylamino IR fingerprint).
- PubChem. Compound Summary: 2-(Diethylamino)acetamide.[4][5] (Physical properties and related spectral data).

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Sources

- 1. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Diethylamino)acetamide | C₆H₁₄N₂O | CID 139014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Diethylamino)-N,N-diethylacetamide | C₁₀H₂₂N₂O | CID 13352066 - PubChem [pubchem.ncbi.nlm.nih.gov]

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